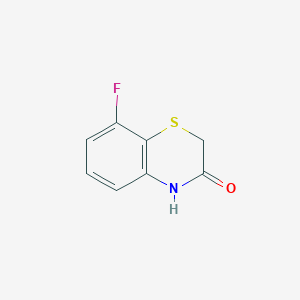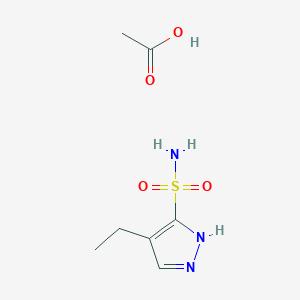
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring substituted with methoxy and methoxycarbonyl groups, and two benzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate typically involves multiple steps, starting from simpler organic molecules One common method involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ester groups to alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Diacetate
- (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dipropionate
Uniqueness
Compared to similar compounds, (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate has unique properties due to the presence of benzoate groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C21H20O8 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
methyl (2S,3S,4R,5R)-3,4-dibenzoyloxy-5-methoxyoxolane-2-carboxylate |
InChI |
InChI=1S/C21H20O8/c1-25-20(24)16-15(27-18(22)13-9-5-3-6-10-13)17(21(26-2)29-16)28-19(23)14-11-7-4-8-12-14/h3-12,15-17,21H,1-2H3/t15-,16+,17-,21-/m1/s1 |
InChIキー |
IJJCZBRUPAHZQU-KYFSNAEOSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
正規SMILES |
COC1C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)



![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)





![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)


